2-amino-N'-(2,6-dimethylphenyl)benzohydrazide
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Overview
Description
2-amino-N’-(2,6-dimethylphenyl)benzohydrazide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique structure, which includes an amino group and a dimethylphenyl group attached to a benzohydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-(2,6-dimethylphenyl)benzohydrazide typically involves the reaction of 2,6-dimethylaniline with benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-(2,6-dimethylphenyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
2-amino-N’-(2,6-dimethylphenyl)benzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It has potential biological activity and is studied for its effects on various biological systems.
Medicine: It is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-amino-N’-(2,6-dimethylphenyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
2-amino-N’-(2,6-dimethylphenyl)benzohydrazide can be compared with other similar compounds, such as:
2-((2,6-dimethylphenyl)amino)benzoic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
2-amino-N-(2,6-dimethylphenyl)benzamide: This compound shares a similar backbone but has different substituents, resulting in unique reactivity and applications.
The uniqueness of 2-amino-N’-(2,6-dimethylphenyl)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-N'-(2,6-dimethylphenyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-6-5-7-11(2)14(10)17-18-15(19)12-8-3-4-9-13(12)16/h3-9,17H,16H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYOVWVLGMCKNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NNC(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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